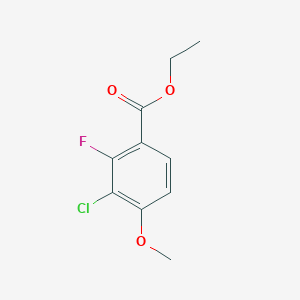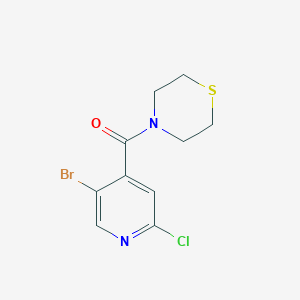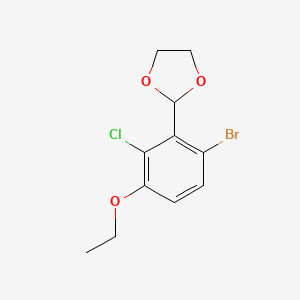
(1S,1'S)-(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine), 97%, or OPPP for short, is a chiral phosphine ligand that is widely used in organic synthesis. It is a bidentate ligand with two phosphorus atoms, each of which is linked to two aromatic rings. OPPP is known for its ability to form stable complexes with various transition metals, and its chiral structure allows it to be used in asymmetric catalysis. OPPP has been used in the synthesis of a wide range of compounds, including drugs, natural products, and materials.
Applications De Recherche Scientifique
OPPP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including drugs, natural products, and materials. It has also been used in asymmetric catalysis, where its chiral structure allows it to efficiently catalyze reactions with enantioselectivity. OPPP has been used in the synthesis of complex molecules, such as peptides and carbohydrates, and has been used to form stable complexes with transition metals.
Mécanisme D'action
OPPP forms stable complexes with transition metals due to its bidentate structure. The two phosphorus atoms of OPPP can form coordinate bonds with two metal atoms, forming a cyclic structure. This structure allows the ligand to effectively stabilize the transition metal, and can also be used to modify the electronic properties of the metal, which can be used to control the reactivity of the metal.
Biochemical and Physiological Effects
OPPP has not been studied for its biochemical or physiological effects. As OPPP is not a drug or a food additive, it is not expected to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
OPPP is a versatile ligand that is widely used in organic synthesis. It is a bidentate ligand, which allows it to form stable complexes with transition metals. It is also chiral, which makes it useful for asymmetric catalysis. OPPP is relatively inexpensive and easy to synthesize, making it an attractive option for lab experiments. However, it can be difficult to control the reactivity of the transition metals when using OPPP, which can lead to unwanted side reactions.
Orientations Futures
There are several potential future directions for OPPP. It could be used to synthesize more complex molecules, such as peptides and carbohydrates. It could also be used to form more stable complexes with transition metals, which could lead to improved control over the reactivity of the metal. OPPP could also be used in asymmetric catalysis to synthesize enantiomerically pure compounds. Finally, OPPP could be used in the synthesis of materials, such as polymers and nanomaterials.
Méthodes De Synthèse
OPPP is synthesized through a two-step process. The first step involves the reaction of 2,1-phenylenebis(methoxy)phosphine with 2-methoxy-4-methylthiophene in the presence of a catalyst, such as a palladium or nickel complex. This reaction forms a phosphine-thiophene adduct, which is then oxidized with hydrogen peroxide to form OPPP. The reaction is typically carried out in a polar solvent, such as methanol or water, and can be performed at room temperature.
Propriétés
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O3P2/c1-39-31-21-9-13-25-35(31)42(29-17-5-3-6-18-29)37-27-15-11-23-33(37)41-34-24-12-16-28-38(34)43(30-19-7-4-8-20-30)36-26-14-10-22-32(36)40-2/h3-28H,1-2H3/t42-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPCZTZUHIRHD-MJPWBCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4[P@@](C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)

![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)



